N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
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Description
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O2S2 and its molecular weight is 440.54. The purity is usually 95%.
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Biological Activity
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrazole ring
- Pyridazinone moiety
- Thiazole ring
- Carboxamide group
These functional groups suggest potential interactions with biological targets, particularly in medicinal chemistry.
Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:
- Antiproliferative Activity : Related compounds have shown submicromolar antiproliferative effects against various cancer cell lines, such as MIA PaCa-2 cells. This activity is often linked to the modulation of autophagy and inhibition of mTORC1 signaling pathways .
- Autophagy Modulation : Certain derivatives have been identified as autophagy modulators, which can disrupt autophagic flux and enhance cellular stress responses, potentially leading to increased cancer cell death .
- Protein Kinase Inhibition : The compound may also inhibit specific protein kinases involved in cell proliferation and survival, contributing to its anticancer properties .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Case Studies
- Anticancer Studies : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant anticancer activity through modulation of the autophagic process in pancreatic cancer cells. The compounds reduced mTORC1 activity and increased basal autophagy levels, suggesting a novel mechanism for anticancer effects .
- NLRP3 Inhibition : Recent research has identified pyridazine compounds as potential NLRP3 inhibitors, which are relevant for treating neurodegenerative diseases such as Parkinson's disease. This suggests that similar structural motifs could be explored for neurological applications .
Future Directions
The diverse biological activities associated with this compound warrant further investigation. Future studies should focus on:
- In vitro and in vivo efficacy : Detailed pharmacological studies to determine the effectiveness against specific cancer types.
- Mechanistic studies : Investigating the precise molecular pathways affected by the compound.
- Structure–activity relationship (SAR) analysis : To optimize the compound's structure for enhanced potency and selectivity.
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-12-11-13(2)26(23-12)16-6-7-17(27)25(24-16)9-8-21-19(28)18-14(3)22-20(30-18)15-5-4-10-29-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLCAEDUXLYISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=C(S3)C4=CC=CS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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